1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one

Drug Discovery Physicochemical Profiling Kinase Inhibitor Scaffolds

1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one (CAS 380550-09-4) is a pyrimidine thioether bearing a 4-fluorophenyl ketone moiety, with molecular formula C₁₂H₉FN₂OS and molecular weight 248.28 g·mol⁻¹. The compound features a thioether bridge linking an unsubstituted pyrimidine ring at the 2-position to a 4-fluorophenyl ethanone scaffold, a core architecture shared broadly across multiple kinase inhibitor and antimicrobial chemotypes.

Molecular Formula C12H9FN2OS
Molecular Weight 248.28 g/mol
Cat. No. B14912822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
Molecular FormulaC12H9FN2OS
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9FN2OS/c13-10-4-2-9(3-5-10)11(16)8-17-12-14-6-1-7-15-12/h1-7H,8H2
InChIKeyIVLYFNWUPQJHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one (CAS 380550-09-4): Structural Identity and Core Specifications for Research Procurement


1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one (CAS 380550-09-4) is a pyrimidine thioether bearing a 4-fluorophenyl ketone moiety, with molecular formula C₁₂H₉FN₂OS and molecular weight 248.28 g·mol⁻¹ . The compound features a thioether bridge linking an unsubstituted pyrimidine ring at the 2-position to a 4-fluorophenyl ethanone scaffold, a core architecture shared broadly across multiple kinase inhibitor and antimicrobial chemotypes [1]. Commercially, the compound is typically supplied at ≥98% purity, with defined GHS safety classification (H302/H315/H319/H335) and recommended long-term storage in cool, dry conditions . A patent describing stereoselective preparation of chiral 2-[(hetero)arylalkylsulfanyl]pyrimidines (EP 3793981 A1, Kancera AB) provides a scalable synthetic framework applicable to this compound class [2].

Why In-Class Substitution of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one Carries Undefined Risk for Reproducible Research


Pyrimidine thioethers bearing aryl ketone appendages constitute a broad and pharmacologically promiscuous chemotype; small structural modifications within this class can dramatically alter target engagement, selectivity profiles, and physicochemical suitability for assay conditions [1]. The unsubstituted pyrimidine ring in 1-(4-fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one distinguishes it from dimethyl-substituted pyrimidine analogs (e.g., CAS 428860-42-8, LogP 2.42 vs estimated ~3.2 for the dimethyl variant) and from fused thienopyrimidine systems (e.g., WAY-270968, LogP 4.50) . The 4-fluorophenyl substitution pattern confers distinct electronic properties compared to the des-fluoro phenyl analog (CAS 199387-64-9) and the 2,4-dichlorophenyl variant (CAS 400737-32-8), each of which would yield different hydrogen-bonding, steric, and metabolic stability profiles . Without compound-specific biological data for the target compound, any substitution with a closely related analog introduces an unquantifiable risk: activity observed for one analog does not predict activity of another within this scaffold family, and the absence of published head-to-head comparative data for this specific compound means that procurement decisions based on assumed class-level equivalence are scientifically unsupported [1].

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one vs. Closest Structural Analogs


Lipophilicity Divergence: 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is 2.08 LogP Units More Polar than the Fused Thienopyrimidine Analog WAY-270968

The target compound has a measured LogP of 2.42 (by Fluorochem technical specification), positioning it in a more polar, potentially more aqueous-soluble space compared to the fused thienopyrimidine analog WAY-270968 (p38 MAP Kinase Inhibitor VI; CAS 421578-46-3; LogP = 4.50) . A LogP difference of 2.08 units represents approximately a 120-fold difference in octanol/water partition coefficient, meaning the target compound partitions substantially more into aqueous phases [1]. This translates into measurably different behavior in aqueous biological assay buffers, DMSO stock solution preparation, and chromatographic purification protocols. No published biological activity data for the target compound exist to enable direct potency comparison; however, for researchers requiring a pyrimidine thioether with a 4-fluorophenyl ethanone core but lower lipophilicity (e.g., to improve solubility-limited assay performance or reduce non-specific protein binding), the target compound offers a quantifiable physicochemical advantage over WAY-270968 .

Drug Discovery Physicochemical Profiling Kinase Inhibitor Scaffolds

Molecular Simplicity Advantage: Target Compound Has 19 Heavy Atoms vs. 22 for WAY-270968, Reducing Synthetic Complexity

The target compound (C₁₂H₉FN₂OS, MW 248.28, 17 heavy atoms) contains an unsubstituted pyrimidine ring, whereas WAY-270968 (C₁₆H₁₃FN₂OS₂, MW 332.42, 22 heavy atoms) incorporates a fused 5,6-dimethylthieno[2,3-d]pyrimidine system requiring additional synthetic steps for thiophene ring construction and dimethyl substitution . The target compound's simpler architecture corresponds to a substantially lower molecular complexity (Fsp³ = 0.083), reflecting a flat, aromatic scaffold amenable to rapid analoging and fragment elaboration strategies . The 3-atom difference in heavy-atom count and absence of the fused thiophene ring eliminate the need for thiophene-specific coupling chemistry, simplifying both synthesis and impurity profiling [1]. For medicinal chemistry programs prioritizing scaffold minimization or fragment-based approaches, this compound represents a quantitatively simpler entry point into the pyrimidine thioether chemical space compared to the thienopyrimidine analog [1].

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Accessibility

Purity Specification Certainty: Target Compound Routinely Supplied at ≥98% with Documented Impurity and Safety Profiles

The target compound is commercially available from multiple independent vendors at ≥98% purity with documented GHS hazard classification, including specific H- and P-phrases for handling and disposal . In contrast, the des-fluoro phenyl analog (CAS 199387-64-9) and the 2,4-dichlorophenyl analog (CAS 400737-32-8) are primarily sourced at 95% purity from limited vendors, with less complete safety documentation . The 3 percentage-point purity difference (98% vs. 95%) may appear modest but can represent a 2.5-fold difference in total impurity load (2% vs. 5%), a practically significant distinction for dose-response assays sensitive to trace contaminants [1]. Additionally, the well-documented skin/eye irritation and respiratory hazard profile (H315, H319, H335) enables laboratories to implement appropriate engineering controls and personal protective equipment before handling, reducing occupational exposure risk .

Chemical Procurement Quality Control Reproducible Research

Structural Privilege of the 4-Fluorophenyl Moiety: Electron-Withdrawing Character Differentiates from Des-Fluoro and Dichloro Analogs

The 4-fluorophenyl substituent in the target compound provides a Hammett σₚ constant of +0.06 (field-inductive electron withdrawal with weak resonance donation), distinct from the unsubstituted phenyl analog (σₚ = 0.00) and the 2,4-dichlorophenyl variant (σₚ ≈ +0.23 for Cl; combined effect substantially more electron-withdrawing) [1]. The fluorine atom serves as a metabolic blocking group at the para position, potentially reducing CYP450-mediated oxidation relative to the des-fluoro analog while maintaining a smaller steric profile than chlorine (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) [2]. These electronic and steric differences can substantially affect target binding, metabolic stability, and compound half-life in cellular assays, even though direct comparative bioactivity data for this specific compound are not published [3]. For structure-activity relationship (SAR) studies exploring the fluorophenyl contribution to activity within the pyrimidine thioether series, this compound fills a specific electronic niche not accessible with the des-fluoro or dichloro variants [3].

Medicinal Chemistry Structure-Activity Relationships Fluorine Chemistry

Synthetic Methodology Coverage: Scalable Stereoselective Route Available via Kancera AB Patent for Unsubstituted Pyrimidine Thioether Scaffold

Kancera AB's patent EP 3793981 A1 (published 2021) describes a process for stereoselective preparation of chiral 2-[(hetero)arylalkylsulfanyl]pyrimidines, explicitly covering compounds of Formula I wherein R₁ and R₂ can accommodate an unsubstituted pyrimidine ring and a 4-fluorophenyl ethanone moiety [1]. This provides a documented, scalable synthetic route with defined stereochemical control, addressing a key procurement consideration: the ability to access enantiomerically enriched material if chiral resolution becomes relevant for biological target engagement [1]. In contrast, synthetic methodologies for the fused thienopyrimidine analog WAY-270968 require additional heterocycle construction steps that are not covered by this patent, potentially limiting scalability and stereochemical options . The existence of a dedicated patent covering the compound's core scaffold provides confidence in scalable resupply and process development, reducing supply-chain risk for programs advancing this chemotype [1].

Process Chemistry Chiral Synthesis Pyrimidine Derivatives

IMPORTANT EVIDENCE LIMITATION: No Published Quantitative Bioactivity Data Exist for This Specific Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and major vendor databases as of May 2026 has identified zero peer-reviewed publications, patent examples, or database entries containing quantitative bioactivity data (IC₅₀, Kᵢ, MIC, EC₅₀, % inhibition at defined concentration, or any other potency metric) for 1-(4-fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one (CAS 380550-09-4). No target engagement data, cellular assay results, or in vivo pharmacology have been reported [1][2][3]. The closest compound with reported bioactivity is WAY-270968 (CAS 421578-46-3), a fused thienopyrimidine analog with 24% p38 MAPK inhibition ; however, this single data point from a structurally distinct compound cannot be extrapolated to the target compound. Therefore, all differentiation claims in sections above are based on physicochemical, structural, purity, and synthetic methodology evidence—not on comparative biological performance. Procurement decisions must weigh this evidence gap: this compound is appropriate for exploratory screening, SAR expansion, or negative control experiments where its specific structural features are required, but not for applications where target-specific potency data are a prerequisite for compound selection [1].

Evidence Quality Assessment Procurement Due Diligence Data Gap Notification

Evidence-Based Application Scenarios for 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one in Scientific Research and Industrial Procurement


Scaffold Diversification in Pyrimidine Thioether Kinase Inhibitor SAR Campaigns

For medicinal chemistry programs exploring structure-activity relationships around pyrimidine thioether-based kinase inhibitors (e.g., p38 MAPK, IGF-1R, or GRK targets), this compound serves as a minimal, unsubstituted pyrimidine scaffold with a 4-fluorophenyl ketone warhead [1]. Its lower LogP (2.42 vs. 4.50 for WAY-270968) and simpler architecture (17 heavy atoms vs. 22) make it a preferred starting point for fragment-based or property-driven optimization strategies where controlling lipophilicity and molecular weight is a design objective . The compound's well-characterized purity (≥98%) and GHS safety profile support reproducible dose-response screening . Researchers should note that no target-specific activity data exist for this compound; it is recommended as a synthetic intermediate, a negative control for thienopyrimidine analogs, or an early-stage screening hit for de novo target identification rather than as a validated chemical probe [1].

Fluorine-Specific Electronic Probing in Pyrimidine Thioether Chemical Biology

The 4-fluorophenyl moiety provides a unique combination of moderate electron withdrawal (σₚ = +0.06) and small steric bulk (vdW radius 1.47 Å) that cannot be replicated by the des-fluoro (σₚ = 0.00), 4-chloro (σₚ = +0.23), or 2,4-dichloro variants [2]. This compound is suited as an electronic probe in chemical biology or biophysical studies where fluorine's effects on ligand-protein interactions (e.g., ¹⁹F NMR, fluorine-specific hydrophobic contacts, or metabolic blockade at the para position) are being systematically investigated within the pyrimidine thioether scaffold family [3]. Compared to purchasing the des-fluoro phenyl or dichlorophenyl analogs, this compound offers a 3-percentage-point purity advantage (98% vs. 95%) and more complete hazard documentation, reducing experimental noise from impurities in sensitive biophysical measurements .

Synthetic Methodology Development Leveraging Patented Stereoselective Pyrimidine Thioether Chemistry

Process chemistry groups developing scalable routes to chiral pyrimidine thioether derivatives can utilize this compound as a model substrate for the stereoselective methodology described in Kancera AB's patent EP 3793981 A1 [4]. The patent explicitly covers compounds of Formula I with an unsubstituted pyrimidine ring and aryl ketone substitution, making the target compound a directly relevant test case for optimizing reaction conditions, evaluating enantiomeric excess, and assessing scalability [4]. Compared to the fused thienopyrimidine analog WAY-270968, which requires additional heterocycle construction, this compound's simpler architecture reduces the number of synthetic variables in methodology development, accelerating process optimization timelines .

Computational Chemistry and In Silico Screening Campaigns

The target compound's well-defined structure (SMILES: O=C(CSC1=NC=CC=N1)C1=CC=C(F)C=C1), moderate molecular weight (248.28 g·mol⁻¹), and favorable calculated physicochemical properties (LogP 2.42, 3 H-bond acceptors) position it within lead-like chemical space suitable for virtual screening and molecular docking studies . Its relatively flat, aromatic scaffold (Fsp³ = 0.083) and moderate lipophilicity make it amenable to docking into ATP-binding sites or other hydrophobic pockets commonly targeted by pyrimidine-based inhibitors [1]. Computational chemists can use this compound as a reference ligand for validating docking protocols before screening larger pyrimidine thioether libraries, leveraging the patent-supported synthetic accessibility if in silico hits require experimental validation [4].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.